Begacestat

Description

Structure

3D Structure

Properties

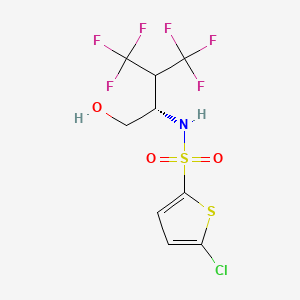

IUPAC Name |

5-chloro-N-[(2S)-4,4,4-trifluoro-1-hydroxy-3-(trifluoromethyl)butan-2-yl]thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF6NO3S2/c10-5-1-2-6(21-5)22(19,20)17-4(3-18)7(8(11,12)13)9(14,15)16/h1-2,4,7,17-18H,3H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXOKXJMVRSARX-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)S(=O)(=O)NC(CO)C(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC(=C1)Cl)S(=O)(=O)N[C@H](CO)C(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF6NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227710 | |

| Record name | Begacestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769169-27-9 | |

| Record name | Begacestat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0769169279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Begacestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12263 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Begacestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEGACESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3666C56BBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Begacestat (GSI-953): A Notch-Sparing γ-Secretase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Begacestat (GSI-953) is a novel, orally active thiophene sulfonamide that emerged from extensive medicinal chemistry efforts as a potent and selective inhibitor of γ-secretase, a key enzyme in the production of amyloid-β (Aβ) peptides.[1] The accumulation of Aβ peptides in the brain is a central event in the pathogenesis of Alzheimer's disease. Unlike first-generation γ-secretase inhibitors (GSIs), this compound was designed to selectively inhibit the cleavage of the Amyloid Precursor Protein (APP) over that of Notch, a transmembrane receptor crucial for various cellular processes.[1][2] This "Notch-sparing" activity is a critical feature, as the inhibition of Notch signaling is associated with significant toxicity.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and early clinical evaluation of this compound. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding of this significant therapeutic candidate for Alzheimer's disease.

Discovery and Medicinal Chemistry

The development of this compound was the result of a targeted lead optimization program starting from a high-throughput screening hit.[2] Researchers at Wyeth (now Pfizer) identified initial lead compounds that, while potent, suffered from poor metabolic stability, primarily due to the oxidation of alkyl groups. This led to the strategic modification of the lead structures, focusing on improving their pharmacokinetic properties while maintaining high affinity for γ-secretase and selectivity against Notch.

The core of this compound's structure is a 2,5-disubstituted thiophene sulfonamide. The key innovation that led to the discovery of this compound was the contraction of a side chain and the introduction of trifluoromethyl groups in a precursor molecule, which significantly enhanced its stability in human microsomes (t½ > 90 min) compared to earlier compounds (t½ < 10 min). The active enantiomer of this compound is the (S)-isomer, with the (R)-isomer showing markedly reduced potency.

Synthesis of this compound (GSI-953)

While a detailed, step-by-step industrial synthesis protocol for this compound is proprietary, the synthesis of related 5-bromo-N-alkylthiophene-2-sulfonamides has been described in the literature. A general plausible synthetic route for this compound, based on its chemical structure, would likely involve the following key steps:

-

Preparation of the Thiophene Sulfonyl Chloride: The synthesis would commence with a suitable thiophene precursor, which would be subjected to chlorosulfonation to introduce the sulfonyl chloride group at the 2-position.

-

Synthesis of the Chiral Amine Side Chain: The enantiomerically pure (S)-amine side chain, (S)-3,3,3-trifluoro-1-(hydroxymethyl)-2-(trifluoromethyl)propylamine, is a critical component. Its synthesis would likely involve asymmetric methods to establish the correct stereochemistry.

-

Sulfonamide Bond Formation: The final key step would be the coupling of the thiophene sulfonyl chloride with the chiral amine side chain to form the sulfonamide bond, yielding this compound.

This synthetic approach ensures the correct stereochemistry of the final product, which is crucial for its biological activity.

Mechanism of Action: Selective Inhibition of γ-Secretase

This compound functions as a potent, non-competitive inhibitor of the γ-secretase enzyme complex. This enzyme complex is responsible for the final intramembrane cleavage of APP to generate Aβ peptides, particularly the neurotoxic Aβ40 and Aβ42 isoforms. By inhibiting this cleavage, this compound effectively reduces the production of these peptides.

A critical feature of this compound is its selectivity for inhibiting APP processing over Notch cleavage. The γ-secretase complex also cleaves the Notch receptor, releasing the Notch intracellular domain (NICD), which is a key step in the Notch signaling pathway that regulates cell development and differentiation. Non-selective inhibition of Notch signaling leads to severe side effects. This compound demonstrates an approximately 16-fold greater selectivity for inhibiting APP cleavage compared to Notch cleavage in cellular assays.

Signaling Pathway Diagrams

Figure 1: Amyloid Precursor Protein (APP) Processing Pathways.

Figure 2: The Notch Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Reference |

| Aβ40 Production EC50 | 14.8 nM | |

| Aβ42 Production EC50 | 12.4 nM | |

| APP vs. Notch Selectivity | ~16-fold | |

| Human Microsomal Stability (t½) | > 90 min |

Table 2: Preclinical In Vivo Efficacy of this compound in Tg2576 Mice

| Dose | Effect on Aβ Levels | Reference |

| 1 mg/kg | Minimal effective dose for Aβ40 reduction | |

| 2.5 mg/kg | Significant reduction in both Aβ40 and Aβ42 | |

| 30 mg/kg | Maximal reduction of Aβ40/42 in the brain between 4-6 hours | |

| 100 mg/kg | ~88% reduction in CSF and plasma Aβ at 2-6 hours | |

| 100 mg/kg | ~60% reduction in brain Aβ at 6 hours |

Table 3: Phase I Clinical Trial in Healthy Volunteers

| Dose Range | Observed Effect | Reference |

| 3 - 600 mg (single dose) | Dose-dependent changes in plasma Aβ levels |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the evaluation of this compound.

In Vitro γ-Secretase Activity Assay (Cell-Based)

Objective: To determine the potency of this compound in inhibiting Aβ production in a cellular context.

Methodology:

-

Cell Culture: A stable cell line, such as Chinese Hamster Ovary (CHO) cells, overexpressing human APP is used.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 24 hours).

-

Aβ Quantification: The levels of Aβ40 and Aβ42 in the cell culture supernatant are quantified using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The Aβ levels are normalized to a vehicle control, and the EC50 value (the concentration of the compound that causes a 50% reduction in Aβ production) is calculated.

Notch Signaling Assay

Objective: To assess the effect of this compound on Notch signaling.

Methodology:

-

Reporter Gene Assay: A cell line is engineered to express a reporter gene (e.g., luciferase) under the control of a Notch-responsive promoter.

-

Compound Treatment: The cells are treated with various concentrations of this compound.

-

Signal Measurement: The activity of the reporter gene is measured (e.g., by luminescence for a luciferase reporter).

-

Data Analysis: The results are used to determine the concentration of this compound that inhibits Notch signaling, allowing for a comparison with its potency against APP processing to determine selectivity.

In Vivo Aβ Lowering in Tg2576 Mice

Objective: To evaluate the in vivo efficacy of orally administered this compound in reducing Aβ levels in the brain, plasma, and cerebrospinal fluid (CSF).

Methodology:

-

Animal Model: Tg2576 transgenic mice, which overexpress a mutant form of human APP and develop age-dependent Aβ plaques, are used.

-

Compound Administration: this compound is administered orally at various doses.

-

Sample Collection: At specific time points after dosing, samples of brain tissue, plasma, and CSF are collected.

-

Aβ Quantification: Aβ levels in the collected samples are measured by ELISA.

-

Data Analysis: The percentage reduction in Aβ levels compared to vehicle-treated control animals is calculated for each dose and time point.

Experimental Workflow Diagram

Figure 3: Experimental Workflow for this compound Evaluation.

Conclusion

This compound (GSI-953) represents a significant advancement in the development of γ-secretase inhibitors for the treatment of Alzheimer's disease. Its discovery was driven by a strategic medicinal chemistry approach that successfully balanced potency with improved metabolic stability and, most importantly, selectivity for APP processing over Notch signaling. Preclinical studies have robustly demonstrated its ability to lower Aβ levels in the brain and periphery, and early clinical data in healthy volunteers have confirmed its pharmacodynamic activity in humans. While further clinical development is necessary to establish its therapeutic efficacy and long-term safety, the data presented in this guide underscore the potential of this compound as a disease-modifying therapy for Alzheimer's disease. The detailed methodologies and quantitative data provided herein serve as a valuable resource for researchers and drug development professionals in the field.

References

- 1. This compound (GSI-953): a novel, selective thiophene sulfonamide inhibitor of amyloid precursor protein gamma-secretase for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ACS Chemical Neuroscience Molecule Spotlight on this compound (GSI-953) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Begacestat in Amyloid-Beta Plaque Reduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides, particularly the Aβ42 isoform, are central to the pathogenesis of AD.[1] Begacestat (GSI-953) is a novel, orally active thiophene sulfonamide that acts as a selective gamma-secretase inhibitor (GSI).[2][3] Gamma-secretase is a key enzyme in the amyloidogenic pathway, responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides.[2] By selectively inhibiting this enzyme's action on APP over other substrates like Notch, this compound aims to reduce the production of Aβ peptides, thereby preventing the formation of neurotoxic plaques.[2] This technical guide provides an in-depth overview of this compound's mechanism of action, preclinical and clinical data on its efficacy in reducing Aβ levels, and detailed experimental protocols relevant to its evaluation.

Mechanism of Action: Selective Inhibition of Gamma-Secretase

This compound functions by selectively inhibiting the proteolytic activity of the gamma-secretase complex. This enzyme complex is responsible for the intramembrane cleavage of several transmembrane proteins, including APP and the Notch receptor. Non-selective inhibition of gamma-secretase can lead to significant toxicity due to the disruption of Notch signaling, which is crucial for normal cellular function. This compound was specifically designed to be a Notch-sparing GSI, demonstrating an approximately 16-fold selectivity for the inhibition of APP cleavage over Notch cleavage in cellular assays. This selectivity is a critical feature, aiming to provide a therapeutic window where Aβ production is reduced without incurring the adverse effects associated with broad gamma-secretase inhibition.

Quantitative Data on this compound's Efficacy

The efficacy of this compound in reducing amyloid-beta levels has been evaluated in a series of preclinical and clinical studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Target | IC50/EC50 (nM) | Reference |

| Cell-free Assay | Aβ40 Production | 14.8 | |

| Cell-free Assay | Aβ42 Production | 12.4 | |

| Cellular Assay | Aβ40 Production | 15 |

Table 2: Preclinical Efficacy of this compound in Tg2576 Mice

| Dose | Route of Administration | Tissue/Fluid | Aβ Reduction | Time Point | Reference |

| 100 mg/kg | Oral | Brain | ~60% | 6 hours | |

| 100 mg/kg | Oral | Plasma | ~88% | 2-6 hours | |

| 100 mg/kg | Oral | CSF | ~88% | 2-6 hours | |

| 30 mg/kg | Oral | Brain | Maximal reduction of Aβ40/42 | 4-6 hours | |

| 5 mg/kg | Oral | Brain | 37% (Aβ40), 25% (Aβ42) | 4 hours | |

| 2.5 mg/kg | Oral | Brain | Significant reduction in Aβ40/42 | Not Specified | |

| 1 mg/kg | Oral | Brain | Minimal Effective Dose (Aβ40) | Not Specified |

Table 3: Phase I Clinical Trial of this compound in Healthy Human Volunteers

| Dose Range | Route of Administration | Population | Key Finding | Reference |

| 3 - 600 mg (single dose) | Oral | Healthy Young Subjects (18-55 years) | Dose-dependent changes in plasma Aβ levels, demonstrating target engagement. |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures involved in the study of this compound, the following diagrams have been generated using the DOT language.

References

Begacestat's Impact on Amyloid Precursor Protein (APP) Processing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Begacestat (GSI-953) is a novel, orally active thiophene sulfonamide that functions as a selective inhibitor of the γ-secretase enzyme, a critical component in the amyloidogenic processing of the Amyloid Precursor Protein (APP). Developed for the potential treatment of Alzheimer's disease, this compound has demonstrated a significant and dose-dependent reduction in the production of amyloid-beta (Aβ) peptides, particularly the neurotoxic Aβ42 species. A key feature of this compound is its selectivity for inhibiting APP cleavage over that of Notch, a crucial signaling protein, thereby potentially mitigating side effects associated with non-selective γ-secretase inhibitors. This guide provides a comprehensive technical overview of this compound's mechanism of action, its quantified effects on APP metabolites, and detailed protocols for key experimental assessments.

Introduction: The Role of APP Processing in Alzheimer's Disease

Alzheimer's disease is pathologically characterized by the extracellular deposition of amyloid plaques, primarily composed of aggregated Aβ peptides.[1] These peptides are generated through the sequential cleavage of APP, a transmembrane protein, by β-secretase (BACE1) and the γ-secretase complex.[2] This process, known as the amyloidogenic pathway, produces Aβ peptides of varying lengths, with the 42-amino acid isoform (Aβ42) being particularly prone to aggregation and considered a key initiator of the disease cascade.[2]

Alternatively, APP can be processed via the non-amyloidogenic pathway, initiated by α-secretase. This cleavage occurs within the Aβ domain, precluding the formation of Aβ and instead producing a soluble ectodomain, sAPPα.[3] Consequently, shifting APP processing from the amyloidogenic to the non-amyloidogenic pathway is a primary therapeutic strategy for Alzheimer's disease.

Mechanism of Action: this compound as a Notch-Sparing γ-Secretase Inhibitor

This compound is a γ-secretase inhibitor (GSI) that directly targets the enzymatic activity of the γ-secretase complex, which is responsible for the final intramembrane cleavage of the APP C-terminal fragment (C99) to generate Aβ peptides.[1] By inhibiting this step, this compound effectively reduces the production of both Aβ40 and Aβ42.

A critical aspect of this compound's pharmacological profile is its relative selectivity for APP processing over Notch signaling. The Notch receptor is another substrate of γ-secretase, and its cleavage is essential for various cellular processes. Inhibition of Notch signaling is associated with significant toxicities. This compound has been shown to be approximately 16-fold more selective for the inhibition of APP cleavage compared to Notch cleavage, classifying it as a "Notch-sparing" GSI.

Quantitative Effects of this compound on APP Metabolites

The efficacy of this compound has been quantified in various preclinical and clinical settings, demonstrating a consistent reduction in amyloidogenic products.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | IC50 / EC50 | Reference |

| Cell-free γ-secretase assay | Aβ production | 8 nM | |

| Cellular assay (H4 cells) | Aβ42 production | 15 nM | |

| Cellular assay (H4 cells) | Aβ40 production | 14.8 nM | |

| Cellular assay (H4 cells) | Aβ42 production | 12.4 nM |

Table 2: In Vivo Effects of this compound in Tg2576 Mice

| Dose | Tissue/Fluid | Aβ Reduction | Time Point | Reference |

| 100 mg/kg | Brain | ~60% | 6 hours | |

| 100 mg/kg | CSF | ~88% | 2-6 hours | |

| 100 mg/kg | Plasma | ~88% | 2-6 hours | |

| 30 mg/kg | Brain | Maximal reduction in Aβ40/42 | 4-6 hours | |

| 18 mg/kg | Brain | 78% | Not Specified | |

| 18 mg/kg | CSF | 72% | Not Specified | |

| 18 mg/kg | Plasma | 92% | Not Specified | |

| 10 mg/kg | Brain | 70% | Maintained at 30 hours | |

| 10 mg/kg | CSF | 50% | Maintained at 30 hours | |

| 10 mg/kg | Plasma | 70% | Maintained at 30 hours | |

| 2.5 mg/kg | Not Specified | Significant reduction in Aβ40/42 | Not Specified | |

| 1 mg/kg | Not Specified | Minimal effective dose for Aβ40 reduction | Not Specified |

Table 3: Effects of this compound in Healthy Human Volunteers (Single Dose)

| Dose Range | Effect | Reference |

| 3-600 mg | Dose-dependent changes in plasma Aβ levels |

Detailed Experimental Protocols

In Vitro γ-Secretase Activity Assay

This protocol outlines a cell-free assay to determine the inhibitory potential of compounds like this compound on γ-secretase activity.

-

Preparation of γ-Secretase Enzyme Source:

-

Crude microsomal membranes are prepared from HeLa cells overexpressing APP.

-

Cells are harvested, washed in PBS, and resuspended in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Cells are lysed by dounce homogenization or nitrogen cavitation.

-

The homogenate is centrifuged at low speed to remove nuclei and intact cells.

-

The supernatant is then ultracentrifuged to pellet the microsomal membranes.

-

The membrane pellet is resuspended in a suitable buffer and protein concentration is determined.

-

-

Assay Procedure:

-

The reaction is set up in a 96-well plate.

-

Each well contains the γ-secretase-containing membranes, a recombinant C99-FLAG substrate, and the test compound (this compound) at various concentrations.

-

The reaction is incubated at 37°C for a defined period (e.g., 4 hours).

-

The reaction is stopped by adding a lysis buffer (e.g., RIPA buffer).

-

-

Detection of Aβ Peptides:

-

The generated Aβ40 and Aβ42 peptides are quantified using specific sandwich ELISA kits.

-

The ELISA plates are coated with a capture antibody specific for the C-terminus of either Aβ40 or Aβ42.

-

The reaction mixture is added to the wells, followed by incubation.

-

After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

-

A substrate for the enzyme is added, and the resulting signal is measured using a plate reader.

-

-

Data Analysis:

-

The concentration of Aβ produced is calculated from a standard curve.

-

The IC50 value for this compound is determined by plotting the percentage of inhibition against the log of the compound concentration.

-

References

- 1. Heteromers of amyloid precursor protein in cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurobiology ELISA Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Early Contextual Fear Memory Deficits in a Double-Transgenic Amyloid-β Precursor Protein/Presenilin 2 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

Begacestat (GSI-953): A Technical Whitepaper on its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Begacestat, also known as GSI-953, is a potent, orally bioavailable, and selective second-generation γ-secretase inhibitor that was developed for the treatment of Alzheimer's disease.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of this compound. Detailed experimental protocols for key assays are provided, and its effects on critical signaling pathways are visualized. The core of its therapeutic rationale lies in its ability to selectively inhibit the cleavage of amyloid precursor protein (APP) by γ-secretase, thereby reducing the production of amyloid-beta (Aβ) peptides, which are central to the amyloid hypothesis of Alzheimer's disease.[2] Notably, this compound displays a significant selectivity for APP processing over the cleavage of Notch receptor, a critical feature designed to mitigate mechanism-based toxicities associated with first-generation γ-secretase inhibitors.[2][3]

Chemical Structure and Physicochemical Properties

This compound is a novel, 2,5-disubstituted thiophene sulfonamide.[1] Its chemical identity and core physicochemical properties are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 5-chloro-N-[(2S)-4,4,4-trifluoro-1-hydroxy-3-(trifluoromethyl)butan-2-yl]thiophene-2-sulfonamide | |

| SMILES | C1=C(SC(=C1)Cl)S(=O)(=O)N--INVALID-LINK--C(C(F)(F)F)C(F)(F)F | |

| CAS Number | 769169-27-9 | |

| Molecular Formula | C₉H₈ClF₆NO₃S₂ | |

| Molecular Weight | 391.74 g/mol | |

| Synonyms | GSI-953, PF-05212362 |

Pharmacological Properties

This compound's pharmacological profile is defined by its potent and selective inhibition of γ-secretase, leading to reduced Aβ levels both in vitro and in vivo.

Mechanism of Action

γ-secretase is a multi-subunit protease complex responsible for the final intramembrane cleavage of several type I transmembrane proteins, including APP and the Notch receptor. In the amyloidogenic pathway, APP is first cleaved by β-secretase (BACE1), generating a C-terminal fragment (C99). γ-secretase then cleaves C99 to release Aβ peptides, primarily Aβ40 and the more aggregation-prone Aβ42. This compound directly inhibits this final cleavage step.

Crucially, γ-secretase also cleaves the Notch receptor, releasing the Notch intracellular domain (NICD), which is essential for cell-fate decisions. Non-selective inhibition of Notch signaling leads to severe toxicities, including gastrointestinal goblet cell hyperplasia. This compound was specifically designed as a "Notch-sparing" inhibitor, demonstrating a significant selectivity for inhibiting APP cleavage over Notch cleavage.

Potency and Selectivity

The inhibitory potency of this compound has been characterized in both cell-free and cellular assays. It demonstrates low nanomolar efficacy in reducing Aβ production and a clear selectivity margin over Notch inhibition.

| Parameter | Value | Assay Type | Source |

| Aβ40 IC₅₀ | ~15 nM | In Vitro (APP cleavage) | |

| Aβ40 EC₅₀ | 14.8 nM | Cellular | |

| Aβ42 EC₅₀ | 12.4 nM | Cellular | |

| Selectivity | ~16-fold | Cellular (APP vs. Notch cleavage) |

Pharmacokinetics and In Vivo Efficacy

Oral administration of this compound leads to a significant reduction of Aβ levels in the central nervous system and periphery in preclinical models.

| Parameter | Dose / Model | Result | Source |

| Brain Aβ Reduction | 5 mg/kg, Tg2576 Mice | 37% reduction in Aβ40, 25% in Aβ42 | |

| Minimal Effective Dose (MED) | Tg2576 Mice | 1 mg/kg for Aβ40 reduction | |

| Cognitive Deficit Reversal | 2.5–10 mg/kg, Tg2576 Mice | Dose-dependent reversal of contextual memory deficits | |

| Human Pharmacodynamics | Single Oral Dose | Dose-dependent changes in plasma Aβ levels |

Key Experimental Protocols

The following sections provide detailed methodologies for the types of experiments used to characterize this compound.

Cell-Free γ-Secretase Activity Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of isolated γ-secretase.

Methodology:

-

Enzyme Preparation: Isolate γ-secretase complexes from cell membranes (e.g., from CHO cells overexpressing APP) via solubilization with a mild detergent like CHAPSO.

-

Substrate: Utilize a recombinant C100-FLAG tagged substrate, representing the C-terminal fragment of APP.

-

Reaction: Incubate the isolated enzyme complex with the C100-FLAG substrate in a suitable buffer system (e.g., PIPES buffer, pH 7.0) in the presence of varying concentrations of this compound or vehicle control (DMSO).

-

Detection: Stop the reaction and quantify the generated Aβ product using a specific sandwich ELISA (Enzyme-Linked Immunosorbent Assay) that detects the C-terminus of Aβ40 or Aβ42 and the N-terminus of the FLAG tag.

-

Analysis: Plot the concentration of Aβ generated against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Aβ and Notch Cleavage Assay

This assay measures the compound's effect on APP and Notch processing in a cellular context, allowing for the determination of potency and selectivity.

Methodology:

-

Cell Culture: Plate human neuroglioma (H4) cells stably co-expressing human APP and a constitutively active form of human Notch1 receptor.

-

Compound Treatment: Treat the cells with a range of this compound concentrations for a defined period (e.g., 24 hours).

-

Aβ Quantification: Collect the conditioned media and measure the secreted Aβ40 and Aβ42 levels using specific ELISA kits.

-

Notch Cleavage Quantification: Prepare cell lysates. The cleavage of the Notch receptor can be quantified by measuring the downstream transcriptional activation of a reporter gene (e.g., a luciferase reporter driven by the Hes1 promoter) or by directly measuring the cleaved Notch product via Western Blot.

-

Analysis: Calculate the EC₅₀ for Aβ reduction. The selectivity index is determined by dividing the EC₅₀ for Notch cleavage inhibition by the EC₅₀ for Aβ inhibition.

In Vivo Efficacy in Tg2576 Mice

This protocol assesses the compound's ability to lower brain Aβ and improve cognitive function in a transgenic mouse model of Alzheimer's disease.

Methodology:

-

Animal Model: Use Tg2576 mice, which overexpress a mutant form of human APP and develop age-dependent Aβ plaques and cognitive deficits.

-

Dosing: Administer this compound or vehicle via oral gavage at various doses (e.g., 1, 2.5, 5, 10 mg/kg).

-

Pharmacokinetic/Pharmacodynamic Analysis:

-

At specified time points post-dosing (e.g., 4-6 hours), collect blood (for plasma), cerebrospinal fluid (CSF), and brain tissue.

-

Homogenize brain tissue in guanidine buffer to extract Aβ.

-

Quantify Aβ40 and Aβ42 levels in plasma, CSF, and brain homogenates using ELISA.

-

-

Behavioral Testing (Contextual Fear Conditioning):

-

Training: Place a mouse in a conditioning chamber and present a neutral conditioned stimulus (e.g., a specific context) paired with an aversive unconditioned stimulus (e.g., a mild foot shock).

-

Testing: 24 hours later, return the mouse to the same chamber (context) without the shock.

-

Measurement: Record and quantify "freezing" behavior, a natural fear response. Improved memory is indicated by increased freezing time. Administer this compound (e.g., 3 hours) before the training session.

-

-

Analysis: Compare Aβ levels and freezing times between vehicle- and this compound-treated groups using appropriate statistical tests (e.g., ANOVA).

Conclusion

This compound is a well-characterized, potent, and selective γ-secretase inhibitor. Its design successfully incorporated a significant selectivity margin for APP processing over Notch signaling, a key advancement in the field. Preclinical data robustly demonstrated its ability to lower Aβ levels in the CNS and reverse cognitive deficits in animal models of Alzheimer's disease. While clinical development for many γ-secretase inhibitors has faced challenges, the detailed study of compounds like this compound provides critical insights into the therapeutic targeting of amyloid-beta production and the intricate balance required to achieve efficacy while avoiding mechanism-based toxicity. This technical guide serves as a comprehensive resource for understanding its fundamental chemical and pharmacological properties.

References

- 1. ACS Chemical Neuroscience Molecule Spotlight on this compound (GSI-953) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (GSI-953): a novel, selective thiophene sulfonamide inhibitor of amyloid precursor protein gamma-secretase for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Begacestat's Selectivity for APP Over Notch: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Begacestat (GSI-953) is a potent, orally active, thiophene sulfonamide-derived γ-secretase inhibitor that was developed as a potential therapeutic agent for Alzheimer's disease. The rationale behind its development was to selectively inhibit the cleavage of the Amyloid Precursor Protein (APP) by γ-secretase, thereby reducing the production of amyloid-beta (Aβ) peptides, particularly the neurotoxic Aβ42 species. A critical aspect of this compound's design is its selectivity for APP over other γ-secretase substrates, most notably the Notch receptor. Inhibition of Notch signaling is associated with significant toxicity, including gastrointestinal and immunological side effects. This technical guide provides an in-depth overview of the data and experimental methodologies used to establish the selectivity of this compound for APP over Notch.

Mechanism of Action: γ-Secretase Inhibition

γ-secretase is an intramembrane protease complex responsible for the cleavage of multiple type I transmembrane proteins, including APP and Notch. The cleavage of APP by β-secretase followed by γ-secretase results in the generation of Aβ peptides. In the Notch signaling pathway, γ-secretase cleavage releases the Notch intracellular domain (NICD), which translocates to the nucleus to regulate gene expression. This compound was designed to be a "Notch-sparing" inhibitor, demonstrating a higher potency for inhibiting APP processing compared to Notch processing.[1]

Quantitative Data Summary

The selectivity of this compound for APP over Notch has been quantified in various cellular and cell-free assays. The following tables summarize the key in vitro efficacy and selectivity data.

| Compound | Aβ40 IC50 (nM) | Aβ42 IC50 (nM) | Assay Type | Cell Line | Reference |

| This compound (GSI-953) | 14.8 | 12.4 | Cellular | CHO cells expressing hAPP695swe | [2] |

| This compound (GSI-953) | 15 | - | Cellular | Not Specified | [3] |

| This compound (GSI-953) | - | 15 | Cellular | Not Specified | [4] |

| This compound (GSI-953) | - | 8 | Cell-free | Not Specified | [4] |

| (R)-enantiomer (WAY-210952) | >10,000 | >10,000 | Cellular | CHO cells expressing hAPP695swe |

Table 1: In Vitro Efficacy of this compound on Aβ Production

| Compound | Notch IC50 (nM) | APP IC50 (nM) (Aβ42) | Selectivity Ratio (Notch IC50 / APP IC50) | Assay Type | Reference |

| This compound (GSI-953) | ~250 | 15 | ~16 | Cellular | |

| This compound (GSI-953) | - | - | 14-fold | Cellular |

Table 2: In Vitro Selectivity of this compound for APP over Notch

Experimental Protocols

Cell-Based Assay for Aβ Production

This protocol describes the methodology used to determine the IC50 values of this compound for the inhibition of Aβ40 and Aβ42 production in a cellular context.

a. Cell Line and Culture:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human APP695 with the Swedish (K670N/M671L) mutation (hAPP695swe). This mutation increases Aβ production, providing a robust signal for the assay.

-

Culture Medium: A suitable culture medium such as DMEM/F12 supplemented with 10% fetal bovine serum, antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418) to maintain stable expression of the transgene.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

b. Assay Procedure:

-

Cell Plating: CHO-hAPP695swe cells are seeded into 96-well plates at a density that allows for optimal growth and Aβ production during the assay period.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). A typical concentration range would span from sub-nanomolar to micromolar to generate a full dose-response curve.

-

Incubation: The plates are incubated for a defined period (e.g., 24 hours) to allow for Aβ production and secretion into the conditioned medium.

-

Sample Collection: After incubation, the conditioned medium is collected for Aβ quantification.

c. Aβ Quantification (Sandwich ELISA):

-

Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to specifically measure the concentrations of Aβ40 and Aβ42.

-

Procedure:

-

Coating: 96-well ELISA plates are coated with a capture antibody specific for the C-terminus of either Aβ40 or Aβ42.

-

Blocking: Non-specific binding sites are blocked using a suitable blocking buffer (e.g., a solution containing bovine serum albumin).

-

Sample Incubation: The collected conditioned media and a standard curve of known Aβ concentrations are added to the wells and incubated.

-

Detection Antibody: A biotinylated detection antibody that recognizes the N-terminus of Aβ is added.

-

Enzyme Conjugate: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.

-

Substrate: A chromogenic substrate for HRP (e.g., TMB) is added, resulting in a color change proportional to the amount of Aβ captured.

-

Signal Measurement: The reaction is stopped with an acid solution, and the absorbance is read on a microplate reader at a specific wavelength (e.g., 450 nm).

-

-

Data Analysis: The concentrations of Aβ40 and Aβ42 in the samples are determined by interpolating from the standard curve. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Assay for Notch Cleavage

This protocol outlines a common method to assess the effect of this compound on Notch signaling, typically a reporter gene assay.

a. Cell Line and Reporter System:

-

Cell Line: A suitable host cell line, such as CHO-K1 or HEK293, is used.

-

Reporter System: The cells are engineered to stably or transiently express:

-

A constitutively active form of the Notch receptor that does not require ligand binding for cleavage (e.g., a truncated Notch construct lacking the extracellular domain).

-

A reporter gene (e.g., luciferase or β-lactamase) under the control of a promoter containing binding sites for the NICD-responsive transcription factor CSL (CBF1/Su(H)/Lag-1).

-

b. Assay Procedure:

-

Cell Plating: The reporter cell line is seeded into 96-well plates.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control.

-

Incubation: The plates are incubated for a sufficient period (e.g., 24 hours) to allow for Notch cleavage, NICD translocation, and reporter gene expression.

-

Signal Detection:

-

Luciferase Assay: A luciferase substrate is added to the cells, and the resulting luminescence, which is proportional to Notch activity, is measured using a luminometer.

-

β-Lactamase Assay: A fluorescent β-lactamase substrate (e.g., CCF4-AM) is loaded into the cells. Cleavage of the substrate by β-lactamase results in a change in fluorescence resonance energy transfer (FRET), which can be measured on a fluorescence plate reader.

-

c. Data Analysis: The IC50 value for Notch cleavage inhibition is determined by plotting the reporter signal against the concentration of this compound and fitting the data to a four-parameter logistic model.

Visualizations

Caption: APP and Notch Signaling Pathways and the inhibitory action of this compound.

Caption: Workflow for determining this compound's selectivity for APP over Notch.

Conclusion

The data generated from the described cellular and cell-free assays consistently demonstrate that this compound is a potent γ-secretase inhibitor with a significant selectivity for the inhibition of APP cleavage over Notch cleavage. The approximately 16-fold selectivity ratio indicates that at concentrations effective for reducing Aβ production, the impact on Notch signaling is substantially lower. This "Notch-sparing" profile was a key characteristic in the development of this compound as a potentially safer therapeutic option for Alzheimer's disease by minimizing the risk of Notch-related toxicities. This technical guide provides researchers and drug development professionals with the foundational data and detailed methodologies to understand and potentially replicate the assessment of this compound's selectivity.

References

- 1. Quantifying Aβ(1-40) and Aβ (1-42) Using Sandwich-ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unlocking truths of γ-secretase in Alzheimer’s disease: what is the translational potential? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Begacestat's Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro methodologies used to characterize the activity of Begacestat (GSI-953), a selective γ-secretase inhibitor developed for the potential treatment of Alzheimer's disease. This document details the core experimental protocols, presents quantitative data on its potency and selectivity, and illustrates the underlying biological pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a thiophene sulfonamide-derived γ-secretase inhibitor that has demonstrated low nanomolar potency in both cellular and cell-free assays.[1] It selectively inhibits the cleavage of the amyloid precursor protein (APP) over Notch, a crucial feature for minimizing potential side effects associated with non-selective γ-secretase inhibition.[1][2] The therapeutic rationale for inhibiting γ-secretase in Alzheimer's disease is based on the amyloid cascade hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides, particularly Aβ42, is a primary event in the disease's pathogenesis.[3] By inhibiting γ-secretase, the final enzyme in the amyloidogenic pathway, this compound reduces the production of these neurotoxic Aβ peptides.[1]

Quantitative Data Summary

The following table summarizes the in vitro potency and selectivity of this compound from various studies.

| Assay Type | Target | Parameter | Value (nM) | Selectivity (APP/Notch) | Reference |

| Cell-free | Aβ Production | IC50 | 8 | - | |

| Cellular | Aβ1-42 Production | IC50 | 15 | 15-fold | |

| Cellular | Aβ40 Production | EC50 | 14.8 | - | |

| Cellular | Aβ42 Production | EC50 | 12.4 | - | |

| Cellular | Notch Cleavage | IC50 | - | ~16-fold |

Signaling Pathways

Amyloid Precursor Protein (APP) Processing Pathway

The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. This compound targets the latter.

Caption: Amyloid Precursor Protein (APP) processing pathways.

Notch Signaling Pathway

The Notch signaling pathway is critical for cell-fate determination. Non-selective inhibition of γ-secretase can disrupt this pathway, leading to toxicity.

Caption: Canonical Notch signaling pathway.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of a γ-secretase inhibitor like this compound typically follows a multi-step process to determine its potency, selectivity, and mechanism of action.

References

- 1. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alzheimer’s Disease (AD) Model: Gamma-secretase Activity Assay Cell Line | Dmsp-Sapienza [dmsp-sapienza.it]

- 3. Detection of APP intracellular domain in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Stage Research on Begacestat for Neurodegeneration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research on Begacestat (GSI-953), a selective γ-secretase inhibitor investigated for its potential therapeutic role in neurodegeneration, particularly Alzheimer's disease. This document details its mechanism of action, summarizes key quantitative data from preclinical and initial clinical studies, outlines relevant experimental protocols, and provides visual representations of associated pathways and workflows.

Core Mechanism of Action

This compound is a potent, orally active, and selective small-molecule inhibitor of γ-secretase, a key enzyme in the amyloidogenic pathway.[1] The accumulation of amyloid-beta (Aβ) peptides, which are generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase, is a central pathological hallmark of Alzheimer's disease.[2][3] this compound specifically targets the γ-secretase complex, thereby reducing the production of Aβ peptides, particularly the aggregation-prone Aβ42 isoform.[2][4]

A critical feature of this compound is its "Notch-sparing" activity. The γ-secretase complex also cleaves other substrates, including the Notch receptor, which is crucial for normal cellular signaling. Inhibition of Notch signaling is associated with significant toxicity. This compound was designed to selectively inhibit APP cleavage over Notch cleavage, demonstrating approximately 15- to 16-fold greater selectivity for APP in cellular assays.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and Phase I clinical research on this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Parameter | Value (nM) | Reference |

| Cellular Aβ Production | Aβ40 EC50 | 14.8 | |

| Aβ42 EC50 | 12.4 | ||

| Cell-free γ-secretase activity | Aβ42 IC50 | 15 | |

| Cell-free γ-secretase activity | IC50 | 8 |

Table 2: In Vivo Efficacy of this compound in Tg2576 Mice

| Dosage | Tissue | Aβ Reduction (%) | Time Point | Reference |

| 100 mg/kg (oral) | Plasma | ~88 | 2-6 h | |

| CSF | ~88 | 2-6 h | ||

| Brain | ~60 | 6 h | ||

| 30 mg/kg (oral) | Brain | Maximal Aβ40/42 reduction | 4-6 h | |

| 2.5 mg/kg (oral) | - | Significant Aβ40/42 reduction | - | |

| 1 mg/kg (oral) | - | Minimal Effective Dose (MED) for Aβ40 reduction | - |

Table 3: Cognitive Effects of this compound in Tg2576 Mice

| Dosage | Test | Outcome | Reference |

| 2.5-10 mg/kg | Contextual Fear Conditioning | Dose-dependent reversal of memory deficits | |

| 30 mg/kg ((R)-isomer) | Contextual Fear Conditioning | No effect |

Table 4: Phase I Clinical Trial Data in Healthy Human Volunteers

| Dosage (single oral dose) | Effect | Reference |

| 3-600 mg | Dose-dependent reduction of plasma Aβ levels |

Signaling Pathways and Experimental Workflows

Amyloid Precursor Protein (APP) Processing Pathway

The following diagram illustrates the amyloidogenic pathway and the inhibitory action of this compound.

Notch Signaling Pathway and this compound's Selectivity

This diagram depicts the Notch signaling pathway and highlights the selective inhibition of APP processing by this compound.

References

- 1. Acute gamma-secretase inhibition improves contextual fear conditioning in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Early Contextual Fear Memory Deficits in a Double-Transgenic Amyloid-β Precursor Protein/Presenilin 2 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. Acute γ-Secretase Inhibition Improves Contextual Fear Conditioning in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Begacestat In Vitro Assays for Aβ40/42

For Researchers, Scientists, and Drug Development Professionals

Introduction

Begacestat (GSI-953) is a potent and selective inhibitor of γ-secretase, an enzyme complex crucial in the production of amyloid-beta (Aβ) peptides, particularly Aβ40 and Aβ42.[1] The accumulation of Aβ42 is a central event in the pathogenesis of Alzheimer's disease.[2] this compound, a novel thiophene sulfonamide, has demonstrated selective inhibition of amyloid precursor protein (APP) cleavage over Notch signaling, which is a critical pathway for cell development and differentiation.[1] This selectivity profile suggests a potentially wider therapeutic window compared to non-selective γ-secretase inhibitors. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound in reducing Aβ40 and Aβ42 levels.

Mechanism of Action

γ-secretase is a multi-subunit protease complex that performs the final intramembrane cleavage of the C-terminal fragment of APP (APP-CTF or C99), which is generated by β-secretase cleavage of APP. This final cleavage by γ-secretase leads to the production and secretion of Aβ peptides of varying lengths, primarily Aβ40 and the more amyloidogenic Aβ42. This compound inhibits this enzymatic activity, thereby reducing the levels of both Aβ40 and Aβ42.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound in inhibiting the production of Aβ40 and Aβ42.

| Assay Type | Target | IC50 / EC50 | Cell Line / System | Reference |

| Cellular Assay | Aβ40 | 14.8 nM (EC50) | Not Specified | |

| Cellular Assay | Aβ42 | 12.4 nM (EC50) | Not Specified | |

| Cellular Assay | Aβ42 | 15 nM (IC50) | Not Specified | |

| Cell-Free Assay | Aβ Production | 8 nM (IC50) | Not Specified |

Experimental Protocols

Cell-Based γ-Secretase Activity Assay Using HEK293 Cells Overexpressing APP

This protocol describes a method to assess the efficacy of this compound in inhibiting Aβ40 and Aβ42 production in a cellular context. Human Embryonic Kidney 293 (HEK293) cells stably overexpressing human APP are a commonly used model system.

Materials:

-

HEK293 cells stably expressing human APP (e.g., HEK293-APP695)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Geneticin (G418) or other selection antibiotic

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Human Aβ40 and Aβ42 ELISA kits

Procedure:

-

Cell Culture and Plating:

-

Culture HEK293-APP cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of selection antibiotic (e.g., G418) in a humidified incubator at 37°C with 5% CO2.

-

When cells reach 80-90% confluency, detach them using Trypsin-EDTA.

-

Seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.

-

Incubate the plate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration, typically ≤0.1%).

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

-

Sample Collection:

-

After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet any detached cells.

-

Carefully collect the cell culture supernatant from each well without disturbing the cell layer.

-

Store the supernatant at -80°C until Aβ quantification.

-

-

Aβ40 and Aβ42 Quantification by ELISA:

-

Quantify the levels of Aβ40 and Aβ42 in the collected supernatants using commercially available human Aβ40 and Aβ42 ELISA kits.

-

Follow the manufacturer's instructions for the ELISA procedure, which typically involves the following steps:

-

Prepare Aβ standards and a standard curve.

-

Add standards and samples (supernatants) to the antibody-coated microplate.

-

Incubate with a detection antibody.

-

Add a substrate solution and incubate to develop color.

-

Stop the reaction and measure the absorbance using a microplate reader.

-

-

Calculate the concentrations of Aβ40 and Aβ42 in the samples based on the standard curve.

-

Determine the IC50 value for this compound for both Aβ40 and Aβ42 by plotting the percentage of inhibition against the log concentration of the compound.

-

Cell-Free γ-Secretase Activity Assay

This protocol outlines a method to directly measure the inhibitory effect of this compound on γ-secretase enzymatic activity using isolated cell membranes.

Materials:

-

Cells overexpressing γ-secretase components (e.g., CHO or HEK293 cells)

-

Lysis Buffer (e.g., 50 mM MES, pH 6.0, 150 mM NaCl, 5 mM MgCl2, 5 mM CaCl2 with protease inhibitors)

-

Solubilization Buffer (e.g., Hepes buffer A: 50 mM Hepes, pH 7.0, 150 mM NaCl, 5 mM MgCl2, 5 mM CaCl2 with 1% CHAPSO)

-

Recombinant C99 substrate

-

Reaction Buffer (e.g., Hepes buffer A with 0.1% phosphatidylcholine, 0.025% phosphatidylethanolamine, 0.00625% cholesterol, and 0.45% CHAPSO)

-

This compound

-

DMSO

-

Microcentrifuge tubes

-

Ultracentrifuge

Procedure:

-

Preparation of Solubilized Membranes:

-

Harvest cells and lyse them using a French press or dounce homogenizer in ice-cold Lysis Buffer.

-

Centrifuge the lysate at 3,000 x g for 10 minutes to remove nuclei and unbroken cells.

-

Pellet the membranes from the supernatant by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

-

Wash the membrane pellet with a high pH buffer (e.g., 100 mM sodium bicarbonate, pH 11.3) to remove peripheral membrane proteins and centrifuge again.

-

Resuspend the final membrane pellet in Solubilization Buffer and pass it through a fine-gauge needle to solubilize the γ-secretase complex.

-

Clarify the solubilized membranes by ultracentrifugation at 100,000 x g for 1 hour at 4°C. The resulting supernatant contains the active γ-secretase.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the solubilized membrane preparation with the recombinant C99 substrate (e.g., 1 µM final concentration) in the Reaction Buffer.

-

Add different concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

-

Incubate the reaction at 37°C for 4 hours.

-

-

Detection of Aβ Peptides:

-

Stop the reaction by snap-freezing on dry ice.

-

The generated Aβ peptides can be detected and quantified by Western blotting using Aβ-specific antibodies or by ELISA as described in the cell-based assay protocol.

-

Visualizations

References

Application Notes and Protocols for the Use of Begacestat in Neuronal Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Begacestat (GSI-953), a selective γ-secretase inhibitor, in neuronal cell culture models for Alzheimer's disease research. This document outlines detailed protocols for cell culture, compound preparation, and various analytical assays to assess the efficacy and cellular effects of this compound.

Introduction to this compound

This compound is a novel, selective thiophene sulfonamide inhibitor of the γ-secretase enzyme.[1] γ-secretase is a critical enzyme in the amyloidogenic pathway, responsible for the final cleavage of the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides, particularly the neurotoxic Aβ40 and Aβ42 isoforms.[1] An accumulation of these peptides is a hallmark of Alzheimer's disease. This compound exhibits selectivity for inhibiting APP cleavage over the cleavage of Notch, a protein crucial for cell development and differentiation, which is a significant advantage in reducing potential side effects.[1][2] In cellular and cell-free assays, this compound has been shown to inhibit Aβ production with low nanomolar potency.[3]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound from various in vitro studies.

Table 1: In Vitro Efficacy of this compound on Aβ Production

| Parameter | Value | Cell/Assay Type | Reference |

| IC₅₀ (Aβ40) | 15 nM | In vitro | |

| EC₅₀ (Aβ40) | 14.8 nM | Cellular Assay | |

| EC₅₀ (Aβ42) | 12.4 nM | Cellular Assay |

Table 2: Dose-Dependent Inhibition of Aβ40 and Aβ42 by this compound in SH-SY5Y Cells (Hypothetical Data for Illustrative Purposes)

| This compound Concentration (nM) | % Inhibition of Aβ40 | % Inhibition of Aβ42 |

| 1 | 15 ± 3 | 20 ± 4 |

| 10 | 45 ± 5 | 55 ± 6 |

| 50 | 85 ± 7 | 90 ± 5 |

| 100 | 95 ± 4 | 98 ± 3 |

| 500 | 98 ± 2 | 99 ± 1 |

This table presents hypothetical data to illustrate a typical dose-response relationship. Researchers should generate their own data for specific experimental conditions.

Table 3: Time-Course of Aβ42 Inhibition by this compound (100 nM) in Differentiated SH-SY5Y Cells (Hypothetical Data for Illustrative Purposes)

| Treatment Duration (hours) | % Inhibition of Aβ42 |

| 6 | 40 ± 5 |

| 12 | 75 ± 8 |

| 24 | 92 ± 6 |

| 48 | 95 ± 4 |

This table presents hypothetical data to illustrate a typical time-course effect. Researchers should generate their own data for specific experimental conditions.

Experimental Protocols

Cell Culture and Differentiation of SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a commonly used model for Alzheimer's disease research as it can be differentiated into a more mature neuronal phenotype.

Materials:

-

SH-SY5Y cells

-

DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Retinoic Acid (RA)

-

Brain-Derived Neurotrophic Factor (BDNF)

-

6-well plates or other appropriate culture vessels

Protocol:

-

Cell Seeding: Seed SH-SY5Y cells in DMEM/F12 with 10% FBS at a density that allows for attachment and growth.

-

Initiation of Differentiation: Once cells reach 70-80% confluency, replace the growth medium with differentiation medium containing DMEM/F12 with 1% FBS and 10 µM Retinoic Acid (RA).

-

Maintenance of Differentiated Cells: Culture the cells in the differentiation medium for 5-7 days, changing the medium every 2-3 days.

-

Maturation (Optional): For a more mature neuronal phenotype, after the initial RA treatment, switch to a serum-free medium containing BDNF (50 ng/mL) for an additional 3-5 days.

Preparation of this compound Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Complete cell culture medium

Protocol for 10 mM Stock Solution:

-

Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube inside a chemical fume hood.

-

Dissolution: Add the appropriate volume of DMSO to the powder to achieve a 10 mM stock solution. Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.

-

Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Protocol for Working Solutions:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilution: Prepare serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform dilutions in a stepwise manner to prevent precipitation.

-

Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment (typically ≤ 0.1%).

Treatment of Neuronal Cells with this compound

-

Cell Plating: Seed differentiated or undifferentiated neuronal cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/Aβ analysis).

-

Compound Addition: Once cells are ready for treatment, remove the existing medium and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

Assessment of Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plate reader

Protocol:

-

Cell Treatment: Treat cells in a 96-well plate with various concentrations of this compound as described in section 3.3.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control.

Quantification of Aβ40 and Aβ42 Levels (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the levels of secreted Aβ40 and Aβ42 in the cell culture medium.

Materials:

-

Commercially available Aβ40 and Aβ42 ELISA kits

-

Cell culture supernatants from treated and control cells

-

Microplate reader

Protocol:

-

Sample Collection: After the treatment period, collect the cell culture medium from each well.

-

Sample Preparation: Centrifuge the collected medium to pellet any cells or debris. The supernatant is used for the ELISA.

-

ELISA Procedure: Follow the manufacturer's protocol provided with the Aβ40 and Aβ42 ELISA kits. This typically involves adding standards and samples to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.

-

Absorbance Measurement: Read the absorbance at the wavelength specified in the kit protocol.

-

Data Analysis: Calculate the concentrations of Aβ40 and Aβ42 in the samples based on the standard curve. Express the results as a percentage of the vehicle-treated control.

Analysis of APP Processing (Western Blot)

Western blotting can be used to analyze the levels of full-length APP (APP-FL) and its C-terminal fragments (CTFs), providing insights into how this compound affects APP processing. An increase in APP-CTFs is expected with γ-secretase inhibition.

Materials:

-

Cell lysates from treated and control cells

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes

-

Transfer buffer and blotting apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against APP (C-terminal), β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Protocol:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the C-terminus of APP overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, add the chemiluminescent substrate and capture the signal using an imaging system.

-

Loading Control: Probe the same membrane with an antibody against a housekeeping protein like β-actin to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of APP-CTFs to the loading control.

Mandatory Visualizations

Caption: Amyloid Precursor Protein (APP) Processing Pathway and the Mechanism of Action of this compound.

Caption: General Experimental Workflow for Evaluating this compound in Neuronal Cell Culture.

References

Application Notes and Protocols for Begacestat Dosage and Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the preclinical evaluation of Begacestat (GSI-953), a selective γ-secretase inhibitor, in animal models of Alzheimer's disease. The following sections detail recommended dosages, administration routes, and key experimental procedures to assess the pharmacokinetics and pharmacodynamics of this compound.

Overview of this compound

This compound is a thiophene sulfonamide derivative that acts as a potent, orally bioavailable, and selective inhibitor of γ-secretase, the enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides. Notably, this compound exhibits selectivity for APP processing over Notch receptor cleavage, a critical feature for minimizing potential mechanism-based toxicities associated with non-selective γ-secretase inhibitors.

Dosage and Administration in Animal Models

Oral administration is the most common route for this compound in preclinical studies, particularly in the widely used Tg2576 transgenic mouse model, which overexpresses a mutant form of human APP.

Table 1: Summary of this compound Oral Dosage and Effects in Tg2576 Mice

| Dose (mg/kg) | Administration Route | Dosing Frequency | Key Effects |

| 1 | Oral Gavage | Single Dose | Minimal effective dose for Aβ40 reduction in the brain. |

| 2.5 | Oral Gavage | Single Dose | Significant reduction of both Aβ40 and Aβ42 in the brain. |

| 2.5 - 10 | Oral Gavage | Single Dose (3h pre-training) | Dose-dependent reversal of contextual memory deficits.[1] |

| 5 | Oral Gavage | Single Dose (4h post-dose) | Significant reduction of brain Aβ40 (37%) and Aβ42 (25%).[2] |

| 30 | Oral Gavage | Single Dose | Maximal reduction of brain Aβ40/42 levels between 4 and 6 hours post-dose. |

| 100 | Oral Gavage | Single Dose | ~88% reduction in plasma and CSF Aβ levels and ~60% reduction in brain Aβ levels at 2-6 hours post-dose. |

Experimental Protocols

This compound Formulation and Oral Gavage Administration

Objective: To prepare and administer this compound to mice via oral gavage.

Materials:

-

This compound (GSI-953)

-

Vehicle (e.g., 0.5% methylcellulose in sterile water, or a solution of 5% DMSO and 5% Cremophor EL in sterile water)

-

Weighing scale

-

Mortar and pestle (if starting with solid compound)

-

Vortex mixer

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1-1.5 inch, with a ball tip)

-

Syringes (1 mL)

-

Tg2576 mice (or other appropriate animal model)

Procedure:

-

Formulation Preparation:

-

Calculate the required amount of this compound and vehicle based on the desired dose and the number and weight of the animals.

-

If using a suspension, triturate the this compound powder with a small amount of vehicle to create a paste. Gradually add the remaining vehicle while mixing to ensure a homogenous suspension.

-

If using a solution, dissolve the this compound in the vehicle. Use of a vortex mixer may be necessary. Prepare fresh on the day of dosing.

-

-

Animal Handling and Dosing:

-

Weigh each mouse immediately before dosing to calculate the precise volume to be administered. The typical volume for oral gavage in mice is 5-10 mL/kg.

-

Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

-

Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

-

Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

-

Once the needle is in place, dispense the formulation slowly and steadily.

-

Withdraw the needle gently and return the mouse to its cage.

-

Monitor the animal for any signs of distress post-administration.

-

Quantification of Amyloid-Beta Levels by ELISA

Objective: To measure Aβ40 and Aβ42 levels in brain tissue, plasma, and cerebrospinal fluid (CSF).

Materials:

-

Aβ40 and Aβ42 ELISA kits (several commercial kits are available)

-

Brain, plasma, or CSF samples from treated and control animals

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Guanidine hydrochloride (for brain tissue)

-

Microplate reader

-

Refrigerated centrifuge

Procedure:

-

Sample Preparation:

-

Brain Tissue: Homogenize brain tissue in a lysis buffer containing 5 M guanidine hydrochloride to ensure the solubilization of aggregated Aβ. Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C. Collect the supernatant.

-

Plasma: Collect blood in EDTA-coated tubes. Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma.

-

CSF: Collect CSF from the cisterna magna. Centrifuge at 2,000 x g for 10 minutes at 4°C to remove any cellular debris.

-

-

ELISA Protocol (General Steps - refer to specific kit manual for details):

-

Dilute brain homogenate supernatants, plasma, and CSF samples to fall within the standard curve range of the assay. Brain homogenates will require a significant dilution to reduce the concentration of guanidine hydrochloride to a level that does not interfere with the assay (typically <0.1 M).

-

Add standards, controls, and samples to the wells of the antibody-coated microplate.

-

Incubate as per the manufacturer's instructions (typically 2 hours at room temperature or overnight at 4°C).

-

Wash the plate multiple times with the provided wash buffer.

-

Add the detection antibody and incubate.

-

Wash the plate again.

-

Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

-

Wash the plate a final time.

-

Add the substrate solution and incubate in the dark until color develops.

-

Stop the reaction with the stop solution.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of Aβ in the samples by interpolating their absorbance values from the standard curve.

-

Normalize brain Aβ levels to the total protein concentration of the homogenate.

-

Contextual Fear Conditioning

Objective: To assess hippocampus-dependent learning and memory.

Materials:

-

Fear conditioning chamber equipped with a grid floor for footshock delivery, a speaker for auditory cues (if applicable), and a video camera for recording behavior.

-

Software for controlling the stimuli and recording freezing behavior.

-

Treated and control mice.

Procedure:

-

Habituation (Day 1):

-

Place each mouse individually into the conditioning chamber and allow it to explore freely for a set period (e.g., 2-3 minutes). This allows for acclimation to the novel environment.

-

-

Training (Day 1):

-

Following habituation, present a neutral conditioned stimulus (CS), such as a tone, for a specific duration (e.g., 30 seconds).

-

During the final seconds of the CS presentation, deliver a mild, brief footshock (the unconditioned stimulus, US), for instance, 0.5 mA for 2 seconds.

-

The pairing of the CS and US is repeated for a set number of trials (e.g., 2-3 times) with an inter-trial interval.

-

Remove the mouse from the chamber 30-60 seconds after the final shock and return it to its home cage.

-

-

Contextual Memory Test (Day 2):

-

Approximately 24 hours after training, place the mouse back into the same conditioning chamber (the context).

-

Do not present the auditory cue or the footshock.

-

Record the animal's behavior for a set period (e.g., 5 minutes).

-

-

Data Analysis:

-

The primary measure is "freezing," defined as the complete absence of movement except for respiration.

-

Quantify the percentage of time the mouse spends freezing during the contextual memory test.

-

Compare the freezing behavior between this compound-treated and vehicle-treated groups. An increase in freezing time in the treated group compared to the vehicle-treated transgenic group indicates an amelioration of the memory deficit.

-

Pharmacokinetic and Pharmacodynamic Analysis

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and to relate its concentration to its pharmacological effect (Aβ reduction).

Protocol:

-

Pharmacokinetic Study Design:

-

Administer a single oral dose of this compound to a cohort of mice.

-

Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

At each time point, a subset of animals is euthanized, and brain and CSF are collected.

-

Analyze the concentration of this compound in plasma, brain, and CSF using a validated analytical method such as LC-MS/MS.

-

Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

-

-

Pharmacodynamic Study Design:

-